molecular formula C9H9FO3 B094107 3-(2-fluorophenoxy)propanoic Acid CAS No. 2967-72-8

3-(2-fluorophenoxy)propanoic Acid

Cat. No.: B094107
CAS No.: 2967-72-8
M. Wt: 184.16 g/mol
InChI Key: HTFQCXHHEIUZPM-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)propanoic acid (CAS 2967-72-8) is a fluorinated aromatic compound with the molecular formula C₉H₉O₃F and a molecular weight of 184.16 g/mol. Structurally, it consists of a propanoic acid backbone linked to a 2-fluorophenoxy group via an ether bond. Its fluorine substituent enhances metabolic stability and influences electronic properties, which can modulate binding affinity in biological systems .

Preparation Methods

Malonate-Based Synthesis via Decarboxylation

The malonate pathway, adapted from analogous fluorophenylpropanoic acid syntheses, offers a high-yield route to 3-(2-fluorophenoxy)propanoic acid . This three-step process involves alkylation, saponification, and decarboxylation.

Step 1: Alkylation of Dimethyl Malonate

2-Fluorophenol reacts with dimethyl malonate in the presence of sodium methoxide to form 2-(2-fluorobenzyl)dimethyl malonate.

Parameter Conditions
SolventMethanol
CatalystSodium methoxide (0.26 mol)
Temperature40–50°C
Reaction Time2.5 hours (1h addition + 1.5h reaction)
Yield89–92% (theoretical)

The ortho-fluorine substituent introduces steric hindrance, reducing yields slightly compared to meta- or para-fluorinated analogs .

Step 2: Saponification to Disodium Salt

The malonate ester undergoes hydrolysis using aqueous sodium hydroxide:

Parameter Conditions
NaOH Concentration26% (w/w)
Temperature50–60°C
Reaction Time3 hours
WorkupFiltration to remove insolubles

This step achieves near-quantitative conversion, with the disodium salt directly used in the final step.

Step 3: Acidification and Decarboxylation

The disodium salt is treated with hydrochloric acid to precipitate this compound.

Parameter Conditions
AcidHCl (concentrated)
TemperatureReflux (100–110°C)
Reaction Time4 hours
Yield78–82% (overall)

Key Advantage : Scalability to multi-kilogram batches with minimal byproducts.

Nucleophilic Aromatic Substitution (NAS) Approach

A direct etherification strategy employs 2-fluorophenol and 3-chloropropanoic acid under basic conditions.

Reaction Mechanism and Optimization

The phenolic oxygen attacks the β-carbon of 3-chloropropanoic acid, displacing chloride:

2-Fluorophenol+ClCH2CH2COOHBase3-(2-Fluorophenoxy)propanoic Acid+HCl\text{2-Fluorophenol} + \text{ClCH}2\text{CH}2\text{COOH} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Parameter Conditions
BaseK2_2CO3_3 (2.2 eq)
SolventDimethylformamide (DMF)
Temperature80–90°C
Reaction Time12–16 hours
Yield65–70%

Challenges :

  • Competing hydrolysis of 3-chloropropanoic acid reduces yields.

  • Ortho-fluorine’s electron-withdrawing effect slows NAS kinetics compared to para-substituted phenols .

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize tubular reactors to enhance mixing and heat transfer:

Parameter Conditions
Reactor TypePlug-flow reactor (PFR)
Residence Time30–45 minutes
Throughput50–100 kg/hr
Purity>98% (HPLC)

Benefits :

  • 20% higher yield compared to batch processes.

  • Reduced solvent waste through inline distillation.

Purification Protocols

Final products undergo crystallization from ethyl acetate/hexane mixtures:

Parameter Conditions
Solvent Ratio1:3 (Ethyl acetate:Hexane)
Cooling Rate0.5°C/min to 4°C
Recovery85–90%

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost
Malonate Decarboxylation78–82%>99%HighModerate
NAS Etherification65–70%95–97%ModerateLow
Continuous Flow80–85%>98%Very HighHigh (CAPEX)

Trade-offs :

  • The malonate route offers superior purity but requires toxic reagents (e.g., sodium methoxide).

  • NAS methods are cost-effective but necessitate extended reaction times.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies using lipases (e.g., Candida antarctica) show promise for solvent-free synthesis:

Parameter Conditions
EnzymeCAL-B (10 wt%)
Temperature50°C
Reaction Time24 hours
Yield55–60%

Limitation : Low turnover numbers limit industrial viability.

Chemical Reactions Analysis

Cyclization Reactions

This compound undergoes intramolecular cyclization under acidic conditions to form heterocyclic structures. Key examples include:

Reaction ConditionsCatalyst/ReagentProduct FormedYieldSource
Oxalyl chloride, AlCl₃ in DCM (0°C → RT)Lewis acid catalysis8-Fluorochroman-4-one98%
Polyphosphoric acid (100°C, 3.5 hrs)Brønsted acidFused bicyclic ketone53%

Mechanistic Insight:

  • The carboxylic acid group is activated to an acyl chloride intermediate using oxalyl chloride, enabling Friedel-Crafts acylation with the adjacent aromatic ring .

  • Polyphosphoric acid promotes dehydration and cyclization via protonation of the ether oxygen, forming a six-membered lactone ring .

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

Esterification

  • Reagents: Methanol/ethanol with H₂SO₄ or DCC (N,N'-dicyclohexylcarbodiimide).

  • Products: Methyl/ethyl esters (e.g., methyl 3-(2-fluorophenoxy)propanoate).

Amidation

  • Reagents: Thionyl chloride (to form acyl chloride) followed by primary/secondary amines.

  • Example: Reaction with benzylamine yields N-benzyl-3-(2-fluorophenoxy)propanamide.

Reduction and Oxidation

Reduction

  • LiAlH₄ reduces the carboxylic acid to 3-(2-fluorophenoxy)propan-1-ol .

  • Catalytic hydrogenation (H₂/Pd-C) saturates the propanoic acid chain, though competing defluorination may occur .

Oxidation

  • Strong oxidants (KMnO₄/CrO₃) convert the side chain to a ketone or further degrade the structure, though specific yields are unreported in available literature.

Functional Group Compatibility Notes

  • Fluorine Stability : The 2-fluorophenyl group resists nucleophilic substitution under mild conditions due to electron-withdrawing effects but may undergo displacement under extreme basicity .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and fluorinated byproducts .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductEfficiency
CyclizationAlCl₃, oxalyl chloride8-Fluorochroman-4-oneHigh (98%)
EsterificationH₂SO₄, methanolMethyl esterModerate
AmidationSOCl₂, benzylamineN-substituted amideModerate
ReductionLiAlH₄, dry etherPrimary alcoholHigh

This compound’s versatility in forming bioactive heterocycles (e.g., chromanones) highlights its utility in medicinal chemistry. Further studies are needed to explore enantioselective transformations and catalytic systems for greener synthesis .

Scientific Research Applications

Pharmaceutical Development

Overview
3-(2-Fluorophenoxy)propanoic acid serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structural properties allow for modifications that enhance the efficacy and reduce side effects of drugs, particularly those targeting neurological disorders.

Case Study: Drug Synthesis
A notable application is its use in synthesizing compounds that act on the central nervous system. For example, the derivative of this compound has been utilized in the design of selective serotonin reuptake inhibitors (SSRIs), which are commonly prescribed for depression and anxiety disorders .

Compound Target Condition Efficacy Source
SSRI DerivativeDepressionHighResearchGate

Neuroscience Research

Neurotransmitter Modulation
Research indicates that this compound can modulate neurotransmitter systems, providing insights into synaptic transmission. This modulation is critical for understanding conditions like depression and anxiety, where neurotransmitter imbalance is a key factor .

Research Findings
Studies have shown that this compound influences glutamate receptors, which are pivotal in synaptic plasticity and memory formation. The dihedral angle between the carboxyl group and the benzene ring suggests potential interactions with receptor sites .

Study Focus Findings Impact
Glutamate Receptor StudyInfluences synaptic transmissionPotential treatment avenues
Neurotransmitter ModulationAffects serotonin levelsInsights into mood disorders

Biochemical Assays

This compound is employed in biochemical assays to evaluate the effects of amino acid modifications on protein functions. This application aids researchers in understanding protein interactions and enzyme activities, which are fundamental for drug development and disease understanding.

Assay Type Application Outcome
Protein Interaction AssayEvaluates amino acid modificationsInsights into enzyme activity

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for calibration in various chemical analyses. Its purity and consistent behavior make it an ideal reference compound for ensuring accurate measurements.

Application Area Use Case Significance
Calibration StandardsUsed in HPLC and LC-MSEnsures measurement accuracy

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Phenoxy-Substituted Propanoic Acids

Compounds with phenoxy-propanoic acid scaffolds exhibit diverse biological and physicochemical properties depending on substituent position and electronic effects.

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features Reference
3-(2-Fluorophenoxy)propanoic acid 2-fluorophenoxy 184.16 Enhanced metabolic stability; potential intermediate for drug development
(R)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propanoic acid (ent-12c) 3-(trifluoromethyl)phenoxy, 2-methyl 276.21 CF₃ group increases lipophilicity; studied as a CFTR potentiator
(S)-3-(2,4-Di-tert-butylphenoxy)-2-methylpropanoic acid (12d) 2,4-di-tert-butylphenoxy, 2-methyl 320.44 Bulky tert-butyl groups enhance steric hindrance; impacts receptor binding

Key Findings :

  • The 2-fluorophenoxy group in this compound provides moderate steric and electronic effects compared to bulkier substituents like trifluoromethyl or tert-butyl in related compounds.

Amino-Linked Propanoic Acid Derivatives

Replacing the ether oxygen with an amino group alters hydrogen-bonding capacity and biological activity.

Compound Name Substituent(s) Key Activities Reference
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-hydroxyphenylamino + aromatic/heterocyclic groups Anticancer (A549 cell line), antioxidant (DPPH assay)
3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic acid Fluorophenyl-imidazole Not explicitly stated (structural focus)

Key Findings :

  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit structure-dependent anticancer activity, with compound 20 showing potent antioxidant properties (IC₅₀ = 12 μM in DPPH assay) .

Direct Aryl-Attached Propanoic Acids

Compound Name Substituent(s) Key Features Reference
3-(3'-Hydroxyphenyl)propanoic acid 3-hydroxyphenyl Microbial catabolite; discriminative in fecal fermentation
3-(2'-Tolyl)propanoic acid 2-methylphenyl Synthesized via Pd-catalyzed olefination; precursor for fine chemicals

Key Findings :

  • 3-(3'-Hydroxyphenyl)propanoic acid is a microbial catabolite of polyphenols, with its non-hydroxylated analog (3-phenylpropanoic acid) showing lower bioactivity in cytotoxicity assays .
  • The absence of an ether/amino bridge in these compounds reduces molecular weight and may simplify synthetic routes compared to this compound .

Sulfonamide and Halogenated Derivatives

Halogenation and sulfonamide groups introduce unique electronic and steric effects.

Compound Name Substituent(s) Key Features Reference
3-((2-Fluorophenyl)sulfonamido)propanoic acid 2-fluorophenylsulfonamido Pharmaceutical intermediate
3-(2-Bromo-4-fluorophenyl)propanoic acid 2-bromo-4-fluorophenyl High molecular weight (272.08 g/mol)

Key Findings :

  • Sulfonamido derivatives like 3-((2-fluorophenyl)sulfonamido)propanoic acid are explored as intermediates in protease inhibitor synthesis, leveraging sulfonamide’s strong hydrogen-bonding capacity .

Biological Activity

3-(2-Fluorophenoxy)propanoic acid is an aromatic carboxylic acid characterized by its unique molecular structure, which includes a fluorine atom at the ortho position of the phenoxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an agonist for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis.

  • Molecular Formula : C9H9FO3
  • Molecular Weight : 182.17 g/mol
  • Melting Point : 110-112 °C
  • Structure : The compound features a propanoic acid moiety linked to a phenoxy group, with fluorine substitution influencing its biological activity.

PPAR Agonism

Research indicates that this compound acts as a potent agonist for PPARα, PPARγ, and PPARδ. These receptors are instrumental in various metabolic processes, including:

  • Lipid Metabolism : Modulating fatty acid storage and glucose metabolism.
  • Inflammation : Influencing inflammatory responses through gene expression modulation.

The compound exhibits effective binding affinities with EC50 values in the low micromolar range, suggesting significant therapeutic potential for conditions like metabolic syndrome and type 2 diabetes.

While the exact mechanism of action remains under investigation, studies suggest that the compound interacts with specific nuclear receptors, leading to altered gene expression related to lipid and glucose metabolism. The ability to form dimers linked by hydrogen bonds may enhance its stability and efficacy in biological systems.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
3-(4-fluorophenyl)propionic acidC9H9FO2PPAR agonist
3-(2-chlorophenyl)propionic acidC9H9ClO2Anti-inflammatory properties
3-(phenyl)propionic acidC9H10O2General anti-inflammatory effects

The structural differences, particularly the fluorine substitution pattern in this compound, may enhance its binding affinity and selectivity towards PPAR receptors compared to other similar compounds.

Study on Metabolic Disorders

A study published in a peer-reviewed journal highlighted the effects of this compound on lipid profiles in diabetic models. The findings indicated that administration of the compound led to significant reductions in triglyceride levels and improved insulin sensitivity. This suggests its potential application in treating metabolic disorders.

Synergistic Effects with Other Agents

Further research has explored the synergistic effects of combining this compound with other pharmacological agents targeting similar pathways. Results showed enhanced efficacy in modulating inflammatory responses and improving metabolic outcomes when used in conjunction with other PPAR agonists.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 3-(2-fluorophenoxy)propanoic acid in environmental or biological matrices?

  • Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ionization mode, as demonstrated for structurally similar perfluorinated carboxylic acids. Optimize chromatographic separation using a C18 column and a mobile phase of methanol/ammonium acetate buffer (pH 4.5). Calibrate with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects. Detection limits below 0.1 ng/mL are achievable with fragmentation patterns monitored at m/z transitions specific to the compound’s carboxylate anion .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Employ a two-step nucleophilic substitution: (1) React 2-fluorophenol with methyl acrylate under basic conditions (K₂CO₃, DMF, 80°C) to form methyl 3-(2-fluorophenoxy)propanoate. (2) Hydrolyze the ester using NaOH (1M, reflux) followed by acidification (HCl) to isolate the free acid. Purify via recrystallization (ethanol/water) and confirm purity via ¹⁹F NMR (δ ≈ -115 ppm for aromatic fluorine) and HPLC (≥98% purity) .

Q. What are the key physicochemical properties (e.g., pKa, log P) critical for designing in vitro assays?

  • Methodological Answer : Determine pKa via potentiometric titration in aqueous solution (expected ~3.5–4.0 due to the carboxylic acid group). Calculate log P using reversed-phase HPLC retention times calibrated against standards. Experimental log P values for analogous fluorophenoxy acids range from 1.8–2.5, indicating moderate hydrophobicity. These parameters inform solvent selection for cell-based assays (e.g., DMSO solubility ≤10 mg/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position) influence the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer : Compare inhibitory potency against target enzymes (e.g., cyclooxygenase-2) using isosteric analogs (e.g., 3-(3-fluorophenoxy)propanoic acid). Conduct molecular docking simulations (AutoDock Vina) to assess binding affinity differences. Experimental IC₅₀ values may vary by >10-fold; fluorine’s electronegativity at the ortho position enhances hydrogen bonding with active-site residues .

Q. What are the mechanisms underlying contradictory data on environmental persistence of fluorinated propanoic acids?

  • Methodological Answer : Address discrepancies by evaluating degradation pathways: (1) Aerobic microbial degradation (soil slurry assays, LC-MS monitoring). (2) Photolysis under UV light (λ = 254 nm, half-life determination). For example, perfluoroether carboxylic acids (e.g., ADONA) show variable half-lives (5–50 days) depending on microbial consortia and light exposure .

Q. How can researchers resolve conflicting results in toxicity studies (e.g., oxidative stress vs. anti-inflammatory effects)?

  • Methodological Answer : Design dose-response experiments (0.1–100 µM) in primary human hepatocytes or macrophages. Measure biomarkers (e.g., ROS via CM-H2DCFDA fluorescence; TNF-α via ELISA). Dual effects often arise from concentration-dependent activation of Nrf2 (antioxidant) and NF-κB (pro-inflammatory) pathways. Use siRNA knockdown to confirm mechanistic targets .

Properties

IUPAC Name

3-(2-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFQCXHHEIUZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364256
Record name 3-(2-fluorophenoxy)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2967-72-8
Record name 3-(2-fluorophenoxy)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluorophenoxy)propanoic acid
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Synthesis routes and methods

Procedure details

A mixture of 2-fluorophenol (1) (15 g), 3-bromopropanoic acid (20 g) and NaOH (11 g) was refluxed in 50 mL of water. The solution was cooled to room temperature and acidified to pH 2 with 3 M HCl. The resulting precipitate was isolated by filtration to yield 9.27 g of title compound as a white solid. The filtrate was extracted three times with EtOAc to yield 2.5 g of less pure compound (2).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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